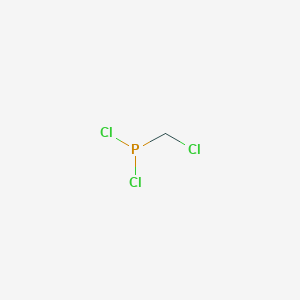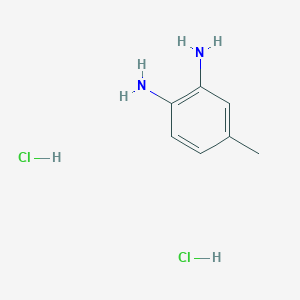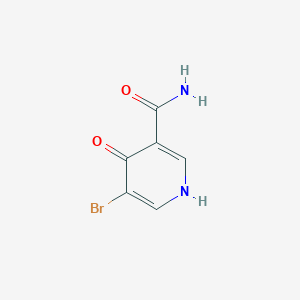
Naphthalene-1-diazonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalene-1-diazonium chloride is an organic compound belonging to the class of diazonium salts. These salts are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. This compound is particularly notable for its reactivity and utility in various chemical processes, especially in the synthesis of azo dyes and other aromatic compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Naphthalene-1-diazonium chloride is typically synthesized through the diazotization of naphthylamine. The process involves the reaction of naphthylamine with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The reaction is carried out at low temperatures (0-5°C) to ensure the stability of the diazonium salt. The general reaction is as follows:
[ \text{C₁₀H₇NH₂} + \text{HNO₂} + \text{HCl} \rightarrow \text{C₁₀H₇N₂Cl} + 2\text{H₂O} ]
Industrial Production Methods: In industrial settings, the diazotization process is often conducted in continuous flow reactors to enhance safety and efficiency. The use of flow chemistry allows for better temperature control and mixing, reducing the risk of decomposition and explosion associated with diazonium salts .
Análisis De Reacciones Químicas
Types of Reactions: Naphthalene-1-diazonium chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as hydroxide, halides, and cyanides. For example, the Sandmeyer reaction involves the substitution of the diazonium group with a halide using copper(I) salts.
Coupling Reactions: this compound can react with phenols and aromatic amines to form azo compounds. This reaction is widely used in the synthesis of azo dyes.
Reduction Reactions: The diazonium group can be reduced to form hydrazines or amines.
Common Reagents and Conditions:
Substitution Reactions: Copper(I) chloride, copper(I) bromide, potassium iodide.
Coupling Reactions: Phenol, aniline, sodium hydroxide.
Reduction Reactions: Sodium sulfite, stannous chloride.
Major Products:
Substitution Reactions: Halonaphthalenes, cyanonaphthalenes.
Coupling Reactions: Azo dyes.
Reduction Reactions: Naphthylamines, naphthylhydrazines
Aplicaciones Científicas De Investigación
Naphthalene-1-diazonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various aromatic compounds and dyes.
Biology: It is employed in the labeling of biomolecules for detection and analysis.
Medicine: It is used in the development of diagnostic reagents and therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other colorants for textiles, plastics, and inks .
Mecanismo De Acción
Naphthalene-1-diazonium chloride can be compared with other diazonium salts such as benzenediazonium chloride and toluene-4-diazonium chloride:
Benzenediazonium Chloride: Similar reactivity but less steric hindrance compared to this compound.
Toluene-4-diazonium Chloride: Similar reactivity but with an additional methyl group that can influence the electronic properties of the compound.
Uniqueness: this compound is unique due to its fused aromatic ring structure, which provides additional stability and reactivity compared to simpler diazonium salts. This makes it particularly useful in the synthesis of complex aromatic compounds and dyes .
Comparación Con Compuestos Similares
- Benzenediazonium chloride
- Toluene-4-diazonium chloride
- 4-Nitrobenzenediazonium chloride
Propiedades
Número CAS |
3177-49-9 |
|---|---|
Fórmula molecular |
C10H7ClN2 |
Peso molecular |
190.63 g/mol |
Nombre IUPAC |
naphthalene-1-diazonium;chloride |
InChI |
InChI=1S/C10H7N2.ClH/c11-12-10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H;1H/q+1;/p-1 |
Clave InChI |
ZKGGQPVDKLXYSU-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2[N+]#N.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


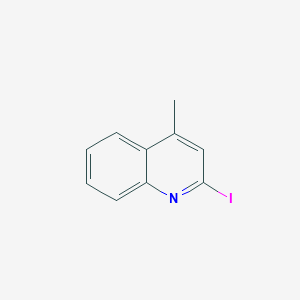

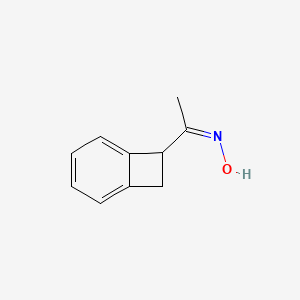
![Quinolino[3,2-b]acridine](/img/structure/B14752580.png)
![methyl (1S,2S,3R,5S,8S,9R,10R)-10-[(2R,3E,5E,7E)-7-hydroxy-4-methyl-7-(1-methyl-2,4-dioxopyrrolidin-3-ylidene)hepta-3,5-dien-2-yl]-3,5,9-trimethyl-7-oxo-4,11,12-trioxatricyclo[6.3.1.01,5]dodecane-2-carboxylate](/img/structure/B14752585.png)


![2,3-Diphenyl-5,6,7,8-tetrahydro-1h-5,8-methanopyrazolo[1,2-a]pyridazin-1-one](/img/structure/B14752602.png)
![Benzo[c][2,7]naphthyridine, 5-chloro-1,2,3,4-tetrahydro-3-(phenylmethyl)-](/img/structure/B14752609.png)


